3-Acetylpyridine p-toluensulfonylhydrazone
Description
3-Acetylpyridine p-toluenesulfonylhydrazone (CAS: 453523-36-9) is a hydrazone derivative synthesized by condensing 3-acetylpyridine with p-toluenesulfonylhydrazine. Its molecular formula is C₁₄H₁₅N₃O₂S, featuring a pyridine core modified with an acetyl group and a p-toluenesulfonylhydrazone moiety . This compound serves as a precursor for synthesizing heterocyclic derivatives, such as thiophene and coumarin analogs, which exhibit notable antitumor activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines .
Properties
IUPAC Name |
4-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-12(2)13-4-3-9-15-10-13/h3-10,17H,1-2H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHGFIKYJPCLKO-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Acetylpyridine p-toluensulfonylhydrazone typically involves the reaction of 3-acetylpyridine with p-toluensulfonylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Acetylpyridine p-toluensulfonylhydrazone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can lead to the formation of hydrazine derivatives.
Scientific Research Applications
3-Acetylpyridine p-toluensulfonylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Acetylpyridine p-toluensulfonylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazone moiety allows it to participate in redox reactions, potentially affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Hydrazide-Hydrazone Derivatives
Compounds synthesized from 3-acetylpyridine and cyanoacetyl hydrazine (e.g., hydrazide-hydrazone derivative 3) undergo heterocyclization to form thiophene, pyridine, and coumarin derivatives. These analogs demonstrate:
- Higher antitumor activity compared to the parent 3-acetylpyridine, with broad-spectrum inhibitory effects against MCF-7, NCI-H460, and SF-268 cell lines .
- Enhanced structural diversity due to the incorporation of sulfur (thiophene) or oxygen (coumarin) heteroatoms, improving binding to cellular targets.
Table 1: Antitumor Activity of 3-Acetylpyridine Derivatives
Pyrimidine-2-Thiol Derivatives
Pyridine-bearing pyrimidine-2-thiols (e.g., 4a-4h ) are synthesized via Claisen-Schmidt condensation of 3-acetylpyridine chalcones with thiourea . Key differences include:
- Mechanistic Focus : These derivatives are studied for molecular docking interactions, targeting enzymes or receptors involved in cancer progression.
Metabolic Derivatives of 3-Acetylpyridine
3-Acetylpyridine itself is metabolized to nicotinic acid and nicotinamide, which exhibit niacin-like activity but lack direct antitumor effects . In contrast:
- 3-Acetylpyridine p-toluenesulfonylhydrazone is engineered for stability, avoiding rapid metabolic conversion and retaining cytotoxic effects.
- Neurotoxicity : Parent 3-acetylpyridine induces hypothalamic lesions, while its sulfonylhydrazone derivative shows reduced acute toxicity due to structural modifications .
Table 2: Functional Comparison with Metabolites
| Compound | Primary Activity | Toxicity Profile | Reference |
|---|---|---|---|
| 3-Acetylpyridine | Niacin antagonist/metabolite | Neurotoxic (hypothalamus) | |
| p-Toluenesulfonylhydrazone | Antitumor agent | Reduced acute toxicity |
Structural Isomers and Analogues
The compound 1-{5-nitro-4-phenyl-1,3-thiazol-2-yl}piperidine (CAS: 107699-01-4) shares the same molecular formula (C₁₄H₁₅N₃O₂S ) but differs in functional groups:
- Thiazole vs.
- Activity Gap: No antitumor data is available for this isomer, highlighting the critical role of the hydrazone moiety in bioactivity .
Biological Activity
3-Acetylpyridine p-toluensulfonylhydrazone (CAS No. 453523-36-9) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is synthesized through the reaction of 3-acetylpyridine with p-toluensulfonylhydrazine. The reaction typically occurs in solvents such as ethanol or methanol, under reflux conditions to ensure complete conversion. The molecular formula is , with a molecular weight of 287.35 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibition zones comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined for several pathogens, including Escherichia coli and Staphylococcus aureus, showing promising results for potential therapeutic applications in treating infections.
| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 32 | Ampicillin | 16 |
| S. aureus | 16 | Vancomycin | 8 |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies revealed that it induces apoptosis in human cancer cells, including breast and lung cancer lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death.
The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions, which may influence various biochemical pathways. Additionally, the hydrazone moiety allows participation in redox reactions, potentially affecting cellular redox balance and signaling pathways.
Case Studies
- Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy assessed the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.
- Cancer Cell Studies : A research article in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 50% when treated with a specific dosage over four weeks.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-acetylpyridine p-toluenesulfonylhydrazone, and what key reagents are involved?
- The compound is synthesized via condensation of 3-acetylpyridine with p-toluenesulfonylhydrazine. Optimal conditions include refluxing in ethanol or THF under inert atmosphere. Lithium diisopropylamide (LDA) is preferred over sodium hydride (NaH) to avoid dialkylation side reactions . Alternative routes may involve ketene thioacetal monoxides as intermediates, with yields ranging from 38% to 46% depending on base selection and solvent systems .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Key signals include pyridyl protons (δ 8.5–9.0 ppm) and sulfonylhydrazone NH protons (δ 10–12 ppm).
- Mass Spectrometry (MS) : Electron impact (EI-MS) fragments at m/z 233 (pyridyl backbone) and 155 (sulfonyl group) confirm structural integrity .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S=O (1150–1250 cm⁻¹) are diagnostic .
Q. What safety precautions are essential when handling this compound?
- Use PPE (gloves, goggles), fume hoods, and avoid inhalation/skin contact. In case of exposure, immediately rinse with water and consult safety protocols for sulfonylhydrazones, which may share hazards with p-toluenesulfonyl chloride (e.g., respiratory irritation) .
Advanced Research Questions
Q. How can unexpected byproducts (e.g., cyclohexanol derivatives) be mitigated during synthesis?
- Unexpected products may arise from competing condensation pathways (e.g., aldehyde participation). Optimize stoichiometry, reduce aldehyde impurities, and monitor ammonia concentration during cyclization. For example, substituting 4-(n-propoxy)benzaldehyde with shorter-chain aldehydes minimizes side reactions .
Q. What strategies improve reaction yields when using NaH as a base?
- NaH often leads to dialkylation due to strong basicity. To mitigate:
- Use low temperatures (−78°C) and polar aprotic solvents (THF/HMPA).
- Pre-form the enolate with LDA before adding NaH to suppress competing pathways .
Q. How does 3-acetylpyridine p-toluenesulfonylhydrazone function in metal coordination chemistry?
- The hydrazone group acts as a bidentate ligand, coordinating via the pyridyl nitrogen and hydrazone NH. Example applications include trans-platinum(II) complexes, where it enhances cytotoxicity by altering DNA binding kinetics . Confirm coordination via X-ray crystallography or NMR titration studies.
Q. How can contradictory data on neurotoxicity mechanisms be resolved?
- While 3-acetylpyridine is neurotoxic (targeting NMDA receptors), its hydrazone derivative’s toxicity profile may differ. Use in vitro models (e.g., HeLa cells) to assess apoptosis pathways and compare with in vivo nigrostriatal degeneration assays. Contrast results with parent compound data .
Methodological Guidance for Data Interpretation
Q. How to resolve discrepancies in reaction pathways reported across studies?
- Reproduce experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use LC-MS to track intermediates and validate product identity via isotopic labeling (e.g., 13C-formaldehyde in reductive methylation steps) .
Q. What purification techniques are optimal for isolating this compound?
- Recrystallize from ethanol/water (1:1) or acetic acid mixtures. For chromatographic purification, use silica gel with ethyl acetate/hexane (3:7) eluent. Monitor for residual solvents (e.g., THF) via GC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
